2-bromo-5-pentylThiophene

Description

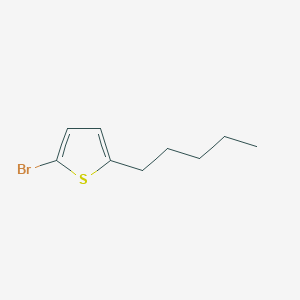

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-pentylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrS/c1-2-3-4-5-8-6-7-9(10)11-8/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZIBLSTUIVYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Pentylthiophene and Its Functionalized Congeners

Regioselective Synthesis of 2-Bromo-5-pentylthiophene

The regioselective synthesis of this compound can be approached in two primary ways: by first introducing the pentyl side chain followed by bromination, or by brominating the thiophene (B33073) ring and then adding the alkyl group. The choice of pathway depends on the desired purity and scalability of the final product.

The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, particularly at the C2 and C5 (α) positions. Direct halogenation is a common method for introducing a bromine atom onto the thiophene core.

One effective strategy involves the direct bromination of 2-pentylthiophene (B1218760). Reagents such as N-Bromosuccinimide (NBS) are frequently used for this purpose, often in a solvent like dichloromethane (B109758) or carbon tetrachloride. The reaction typically proceeds with high regioselectivity, favoring substitution at the vacant α-position (C5) due to the directing effect of the sulfur atom and the existing alkyl group. For instance, the reaction of 2-alkylthiophenes with NBS can yield the 5-bromo derivative with high efficiency. researchgate.net

Alternatively, direct halogenation of unsubstituted thiophene can be performed. However, this can lead to a mixture of 2-bromo- and 2,5-dibromothiophene (B18171), requiring subsequent separation. More modern and "green" protocols have been developed, such as using oxone in water with a halide salt like NaBr, which can efficiently halogenate electron-rich aromatic rings. researchgate.net For specific applications requiring high regioselectivity, methods involving a temporary directing group or specific reaction conditions, like those used for pyridine (B92270) halogenation via Zincke imine intermediates, can be adapted to control the position of halogenation on the thiophene ring. chemrxiv.org

Several methods exist for attaching an alkyl chain, such as a pentyl group, to a thiophene ring. A common and straightforward approach is the lithiation of thiophene followed by alkylation. mdpi.com This involves treating thiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures (−78 °C), which selectively removes a proton from the C2 position. The resulting 2-lithiothiophene is then reacted with an alkyl halide, such as 1-bromopentane, to yield 2-pentylthiophene. mdpi.com

Another well-established route is the Friedel-Crafts acylation, followed by a reduction reaction. derpharmachemica.com In this two-step process, thiophene is first acylated with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-pentanoylthiophene. The ketone is then reduced to the corresponding alkyl chain using methods like the Wolff-Kishner or Clemmensen reduction, yielding 2-pentylthiophene. derpharmachemica.com This method is particularly useful as it avoids the potential for over-alkylation that can occur in direct Friedel-Crafts alkylation. Furthermore, copper-catalyzed cross-coupling reactions of Grignard reagents with halogenated thiophenes can also be employed to introduce the pentyl side chain. tandfonline.com

Advanced Cross-Coupling Strategies Employing this compound and its Derivatives

This compound is a key intermediate for constructing more complex π-conjugated systems. The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.netnih.gov

Palladium-catalyzed reactions are central to modern organic synthesis, enabling the creation of complex molecules under relatively mild conditions with high functional group tolerance. researchgate.net For bromothiophenes, Suzuki-Miyaura, Negishi, and Stille couplings are among the most widely used transformations.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. tcichemicals.com In the context of this compound, it is reacted with various aryl- or heteroarylboronic acids or their esters to synthesize 2-aryl-5-pentylthiophenes. These products are valuable monomers for conductive polymers and active materials in organic electronics.

The reaction is catalyzed by a palladium complex, often with phosphine (B1218219) ligands, and requires a base to activate the organoboron species. tcichemicals.com Studies have demonstrated the high efficiency of these reactions with bromothiophene substrates. For example, 2-bromothiophene (B119243) and 2,5-dibromothiophene have been successfully coupled with a variety of arylboronic acids using novel palladium complexes, sometimes under microwave irradiation to accelerate the reaction. bohrium.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. researchgate.netacs.orgsemanticscholar.org Nickel catalysts have also emerged as a less expensive and effective alternative for certain Suzuki couplings. tcichemicals.comrasayanjournal.co.in

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Bromothiophenes

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex | Na₂CO₃ | Water | High | researchgate.net |

| 2,5-Dibromothiophene | Arylboronic acids | Pyrimidine-based Pd(II)-complex | K₂CO₃ | Dioxane/Water | Good to Excellent | bohrium.com |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Moderate to Good | researchgate.netnih.gov |

Palladium-Catalyzed Carbon-Carbon Bond Formation Reactions

Negishi and Stille Coupling Methodologies for Thiophene Functionalization

Negishi Coupling

The Negishi reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. taylorandfrancis.com This reaction is known for its high reactivity and functional group tolerance, though it requires moisture- and air-sensitive organozinc reagents. taylorandfrancis.comresearchgate.net To functionalize this compound, it would typically first be converted to its corresponding organozinc derivative. This is usually achieved through a lithium-halogen exchange with an organolithium reagent (like n-BuLi or t-BuLi) followed by transmetalation with a zinc salt (e.g., ZnCl₂). The resulting thienylzinc reagent can then be coupled with various aryl or vinyl halides. researchgate.net This methodology has been successfully applied to synthesize highly functionalized thiophenes and thiophene-based polymers. researchgate.netrsc.org

Table 2: General Conditions for Negishi Cross-Coupling of Thiophenes

| Thiophene Derivative | Coupling Partner | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| 2-Lithiothiophene (then transmetalated with ZnCl₂) | Aryl iodides | Pd(dba)₂ / SPhos | High performance synthetic strategy for thiophene-based analogues. | researchgate.net |

| Thiophene monomers | Aryl halides | Ni-based catalysts | Used for polymerization of thiophene monomers. | rsc.org |

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed C-C bond formation between an organotin compound and an organic halide. mdpi.com It is widely used for synthesizing thiophene-based materials because it proceeds under mild, regioselective conditions and tolerates a wide array of functional groups. mdpi.comresearchgate.net In a typical Stille reaction involving this compound, it would be coupled with an organostannane, such as 2-(tributylstannyl)thiophene, in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.com Conversely, 2-pentyl-5-(tributylstannyl)thiophene could be synthesized and then coupled with various organic halides. This reaction is a cornerstone in the synthesis of conjugated polymers, including polythiophenes and copolymers of thiophene with other aromatic units. researchgate.netacs.org

Table 3: Common Catalysts and Conditions for Stille Coupling of Thiophenes

| Coupling Partners | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 2,5-Dibromothiophene and Tributyl(2-thienyl)tin | Pd(PPh₃)₄ | Toluene or DMF | Common method for terthiophene synthesis. | mdpi.com |

| Diazocine-stannane and Bromothiophene | Pd(OAc)₂ / XPhos | Dioxane | Comparison study showed excellent yields for Stille coupling. | nih.gov |

Direct Arylation Polycondensation from Brominated Thiophene Monomers

Direct Arylation Polycondensation (DArP) has emerged as a powerful, atom-economic, and environmentally friendlier method for synthesizing conjugated polymers. researchgate.netrsc.org This technique bypasses the need for pre-synthesized organometallic monomers, which are essential in traditional cross-coupling reactions like Suzuki or Stille polycondensation. nii.ac.jp DArP involves the direct coupling of a C-H bond-containing monomer with a C-halide bond-containing monomer, catalyzed typically by a palladium complex. mdpi.com

In this context, this compound serves as an exemplary C-Br monomer. It can be polymerized with a comonomer possessing active C-H bonds, such as a thiophene or benzothiadiazole derivative. rsc.org The reaction is designed to selectively activate the C-H bonds at the α-positions of the comonomer for coupling with the C-Br bond of this compound. However, a significant challenge in DArP is controlling the regioselectivity, as non-selective C-H activation can lead to undesirable kinking, branching, or cross-linking in the polymer chain, which can negatively impact the material's optoelectronic properties. rsc.org Researchers have invested considerable effort in optimizing reaction conditions—including the choice of catalyst, ligand, base, and solvent—to minimize these structural defects and produce high-molecular-weight, regioregular polymers. nii.ac.jpresearchgate.net

Table 1: Representative Conditions for Direct Arylation Polycondensation (DArP)

| Component | Example | Purpose | Citation |

|---|---|---|---|

| C-Br Monomer | This compound | Provides one half of the polymer backbone. | rsc.org |

| C-H Monomer | Thiophene-benzothiadiazole-thiophene (TBT) | Provides the other half of the polymer backbone. | rsc.org |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates the C-C bond formation. | mdpi.commdpi.com |

| Ligand | Various phosphine-based ligands | Stabilizes the catalyst and promotes reactivity. | researchgate.net |

| Base | Potassium carbonate (K₂CO₃), Pivalic acid | Activates the C-H bond. | rsc.orgmdpi.com |

| Solvent | Toluene, Dimethylacetamide (DMA) | Dissolves reactants and facilitates the reaction. | mdpi.commdpi.com |

Nickel-Catalyzed Coupling Approaches in Thiophene Chemistry

Nickel-catalyzed cross-coupling reactions offer a cost-effective and earth-abundant alternative to palladium-based systems for C-C bond formation. nih.gov These methods are highly relevant for the functionalization of this compound. Nickel catalysts can effectively couple aryl halides with a variety of partners, including organozinc reagents (Negishi coupling) and Grignard reagents (Kumada coupling). acs.org

For instance, this compound can be coupled with an arylboronic acid in a nickel-catalyzed Suzuki-type reaction. beilstein-journals.org A key advantage of nickel is its unique reactivity profile; it can exist in multiple oxidation states (from Ni(0) to Ni(IV)) and can proceed through radical pathways, enabling transformations that are challenging for palladium catalysts. nih.gov This includes the coupling of alkyl halides with aryl halides. nih.gov In the context of polymer synthesis, nickel catalysts, such as Ni(dppp)Cl₂, are famously used in the Grignard Metathesis (GRIM) polymerization of brominated thiophenes to produce regioregular poly(3-alkylthiophene)s. acs.org

Table 2: Comparison of Nickel- and Palladium-Catalyzed Couplings

| Feature | Nickel Catalysis | Palladium Catalysis | Citation |

|---|---|---|---|

| Cost | Lower, more earth-abundant metal. | Higher, precious metal. | nih.gov |

| Reactivity | Can activate more challenging bonds (e.g., C-F, C-O). | Well-established for C-Br, C-I, C-OTf bonds. | nih.govbeilstein-journals.org |

| Mechanisms | Can involve Ni(I)/Ni(III) radical pathways. | Typically involves Pd(0)/Pd(II) catalytic cycles. | nih.govsnnu.edu.cn |

| Applications | Kumada, Negishi, Suzuki couplings; GRIM polymerization. | Suzuki, Stille, Heck, Sonogashira couplings; DArP. | researchgate.netacs.org |

C-H Functionalization and Directed C-H Activation Pathways

C-H functionalization is a cutting-edge strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, thereby increasing step economy and reducing waste. sigmaaldrich.com This approach is particularly valuable in heterocycle chemistry. Instead of starting with a pre-functionalized molecule like this compound, one could start with its precursor, 2-pentylthiophene, and directly arylate or otherwise functionalize the thiophene ring.

The main challenge is controlling the regioselectivity, as thiophene has multiple C-H bonds with similar reactivity. mdpi.com To overcome this, chemists employ directing groups, which temporarily coordinate to the metal catalyst and guide it to a specific C-H bond, often at the ortho-position. oup.comnih.gov While the α-C-H bonds of thiophene are intrinsically more reactive, specialized conditions have been developed to target the more challenging β-positions. rsc.org For instance, micellar catalysis has been shown to enable the β-selective arylation of thiophenes at room temperature. rsc.org These methods provide powerful tools for creating highly substituted and complex thiophene-based molecules that would be difficult to access through traditional cross-coupling of halogenated precursors. nih.gov

Metalation and Transmetalation Routes for this compound Intermediates

A common and crucial strategy for utilizing this compound in synthesis is its conversion into an organometallic intermediate via metalation. The most prevalent example is the formation of a Grignard reagent. sigmaaldrich.comchemguide.co.uk This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sinica.edu.twchemguide.co.uk The resulting organomagnesium compound, 2-(5-pentylthienyl)magnesium bromide, is a potent nucleophile and a strong base. mnstate.edu

This Grignard reagent can then be used directly in coupling reactions or undergo transmetalation to form other organometallic species. A notable example is its reaction with zinc chloride (ZnCl₂), which exchanges the magnesium for zinc to form the corresponding organozinc reagent. sinica.edu.twsmolecule.com This intermediate is then used in a palladium-catalyzed Negishi cross-coupling reaction. sinica.edu.tw This metalation/transmetalation sequence is a cornerstone of synthetic strategies for building complex molecules, such as oligo- and polythiophenes, where this compound acts as a key building block. sinica.edu.tw

Heterocyclization and Ring-Opening Pathways Utilizing Thiophene Precursors

While the previous sections focused on functionalizing a pre-existing thiophene ring, heterocyclization methods are concerned with the initial construction of the thiophene ring itself from acyclic precursors. researchgate.netmdpi.com These approaches are fundamental to synthesizing the 2-pentylthiophene scaffold before its subsequent bromination.

Numerous classical and modern methods exist for thiophene synthesis. researchgate.net Many innovative approaches involve the cyclization of functionalized alkynes. mdpi.com For example, an appropriately substituted alkyne bearing a sulfur-containing nucleophile can undergo an intramolecular cyclization, often catalyzed by a transition metal, to form the thiophene ring. mdpi.com Other methods include the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like Lawesson's reagent. More recent developments include denitrogenative transannulation, where a 1,2,3-thiadiazole (B1210528) reacts with an alkyne, releasing nitrogen gas and forming a substituted thiophene. nih.gov In some cases, heterocycles can also undergo ring-opening and recyclization to form different heterocyclic structures, such as the conversion of a thiophene-based hydrazone into a pyrrole (B145914) derivative. nih.gov These diverse synthetic routes provide access to a wide array of substituted thiophenes, which can then be used as precursors for compounds like this compound.

Theoretical and Computational Investigations of 2 Bromo 5 Pentylthiophene Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For analogs of 2-bromo-5-pentylthiophene, DFT calculations can predict geometries, energies, and reaction mechanisms. By analyzing the optimized molecular structure, researchers can determine key bond lengths and angles. For instance, in a related bromothiophene derivative, DFT calculations have shown good agreement with experimental X-ray diffraction data for bond lengths such as C-C and C=C within the thiophene (B33073) and adjacent rings.

DFT is also employed to understand the reactivity of these compounds. Molecular reactivity descriptors, derived from DFT, can identify the most likely sites for chemical reactions. This is crucial for predicting the outcomes of polymerization reactions and for designing molecules with specific functionalities. Furthermore, DFT can be used to study the conformational landscape of the pentyl side chain, which influences how the molecules pack in the solid state and, consequently, affects the material's electronic properties.

| Property | Description | Application to this compound Analogs |

| Electronic Structure | Describes the arrangement of electrons in a molecule, including energy levels and orbitals. | Predicts HOMO/LUMO energies, which are crucial for determining electronic and optical properties. |

| Reactivity | Predicts the likelihood and location of chemical reactions on the molecule. | Guides the synthesis of polymers by identifying reactive sites for polymerization. |

| Conformation | Describes the spatial arrangement of atoms in a molecule. | Determines the influence of the alkyl side-chain on molecular packing and material morphology. |

Frontier Molecular Orbital (FMO) Analysis in Thiophene-Based Systems

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other molecules and with light.

In thiophene-based systems, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the optical and electronic properties of the material. A smaller gap generally leads to absorption of longer wavelengths of light and can improve charge transport. For analogs of this compound, FMO analysis can predict how modifications to the molecular structure, such as changing the side chain or adding different functional groups, will affect the HOMO-LUMO gap and thus the material's performance in electronic devices.

| Orbital | Role in Molecular Properties | Significance for Thiophene Systems |

| HOMO | Highest Occupied Molecular Orbital; related to electron-donating ability. | Determines the ionization potential and hole transport properties in organic semiconductors. |

| LUMO | Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | Influences the electron affinity and electron transport properties. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with the optical absorption and electronic conductivity of the material. |

Molecular Modeling and Dynamics Simulations of Conjugated Thiophene Materials

While DFT and FMO analysis are excellent for studying single molecules, molecular modeling and dynamics (MD) simulations are used to investigate the behavior of larger systems, such as polymers and molecular aggregates. MD simulations provide insights into the relationship between molecular structure, morphology, and macroscopic properties. For conjugated polymers like poly(3-pentylthiophene), which can be synthesized from this compound, MD simulations can model how the polymer chains pack together in both crystalline and amorphous regions.

These simulations can reveal important information about the conformation of the polymer backbone and the arrangement of the side chains. For example, MD simulations have been used to study the stability of helical structures in poly(3-hexylthiophene) (a close analog) and how these structures are affected by temperature and the surrounding environment. Understanding the morphology at the molecular level is crucial, as it directly impacts the electronic performance of the material.

Computational Approaches to Elucidate Charge Transport Mechanisms in Organic Semiconductors

The performance of organic semiconductors in devices like transistors and solar cells depends on how efficiently electrical charges (electrons and holes) can move through the material. Computational methods are vital for understanding these charge transport mechanisms at the molecular level. In materials based on thiophene derivatives, charge transport typically occurs through a "hopping" mechanism, where charges jump between adjacent molecules or polymer chains.

Theoretical models, often combined with quantum mechanical calculations, can estimate the rates of these hopping events. Factors that influence charge transport include the electronic coupling between molecules (related to their proximity and orientation) and the reorganization energy (the energy required to distort the molecule's geometry when it gains or loses a charge). Nonadiabatic molecular dynamics simulations have emerged as a powerful tool to study the movement of charge carriers, providing a detailed picture of how they interact with the vibrating atoms of the organic material. These computational studies help in designing materials with improved charge mobility by optimizing molecular packing and electronic properties.

Theoretical Studies on Polymerization Kinetics and Regioselectivity in Thiophene Systems

The properties of polythiophenes are highly dependent on their "regiochemistry," which refers to the specific orientation of the monomer units in the polymer chain. For a monomer like this compound, polymerization can lead to different linkages, resulting in regioregular or regiorandom polymers. Regioregular polymers, with a consistent head-to-tail arrangement of the monomer units, generally exhibit better electronic properties due to more ordered packing and enhanced π-π stacking.

Theoretical studies, often using DFT, can investigate the mechanisms of polymerization reactions, such as the Grignard metathesis polymerization commonly used for synthesizing regioregular poly(3-alkylthiophene)s. These calculations can help to understand the factors that control the regioselectivity of the polymerization process. By modeling the transition states of different reaction pathways, researchers can predict which linkages are more likely to form, providing valuable guidance for the synthesis of well-defined polymer structures with optimized performance. Theoretical modeling has also been applied to understand novel polymerization methods, such as solid-state polymerization of dihalothiophenes.

Research Applications of 2 Bromo 5 Pentylthiophene in Advanced Materials Science

Development of Organic Semiconductors for Electronic and Optoelectronic Devices

Organic semiconductors are the active components in a variety of electronic and optoelectronic devices. 2-Bromo-5-pentylthiophene is instrumental in the synthesis of conjugated polymers that form the basis of these semiconductors. The ability to modify the polymer backbone through copolymerization and functionalization allows for the fine-tuning of their electronic properties.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Polythiophenes, particularly regioregular poly(3-alkylthiophene)s (P3ATs), derived from precursors like this compound, are widely used in OFETs due to their good hole transport properties and solution processability. nih.gov The alkyl side chains, such as the pentyl group, influence the thin-film morphology and crystalline packing of the polymer, which in turn affects the charge transport. nih.gov

Research has shown that the introduction of specific structural motifs, like alkylthio side chains, can beneficially impact the molecular conformation, structural packing, and charge transport in OFET devices. nih.gov Blending organic semiconductors with insulating polymers is another strategy to enhance OFET performance and environmental stability. mdpi.com For instance, blending poly(3-hexylthiophene) (P3HT) with polymethylmethacrylate (PMMA) can improve the electrical properties of the OFET by creating a smoother phase-separated interface for charge transport. mdpi.com

Below is a table summarizing the impact of polymer characteristics on OFET performance.

| Polymer Characteristic | Influence on OFET Performance |

| Regioregularity | High regioregularity leads to more ordered polymer packing, enhancing charge carrier mobility. nih.gov |

| Side-Chain Engineering | The length and branching of alkyl side chains affect solubility and thin-film morphology. nih.gov |

| Molecular Weight | Higher molecular weight can lead to more interconnected polymer chains, improving charge transport. |

| Blending with Insulators | Can improve film uniformity, device stability, and charge transport at the interface. mdpi.com |

The following table outlines key parameters for materials used in these solar cell technologies.

| Solar Cell Type | Key Material | Desired Properties |

| OPV | Donor Polymer | Broad absorption spectrum, high hole mobility, appropriate HOMO/LUMO energy levels. rsc.org |

| DSSC | Sensitizing Dye | Strong light absorption, firm anchoring to the semiconductor surface, efficient electron injection. scispace.comnih.gov |

Organic light-emitting diodes (OLEDs) are used in displays and lighting applications. The color and efficiency of an OLED are determined by the emissive organic layer. Conjugated polymers derived from thiophene (B33073) precursors can be designed to emit light across the visible spectrum. mdpi.com The electronic and optical properties of these polymers can be tuned by altering the degree of polymerization and by introducing different substituents. mdpi.comresearchgate.net

Polythiophene-based materials can be used as the emissive layer in polymer light-emitting diodes (PLEDs). mdpi.com The color of the emitted light can be controlled by the polymer's band gap, which is influenced by the length of the conjugated backbone. mdpi.comresearchgate.net Additionally, thiophene-containing fluorophores with a donor-π-acceptor (D-π-A) structure have shown excellent performance as emitters in OLEDs. beilstein-journals.org

This table highlights the relationship between polymer properties and OLED performance.

| Polymer Property | Impact on OLED Performance |

| Band Gap | Determines the color of the emitted light. A larger band gap results in blue emission, while a smaller band gap leads to red emission. mdpi.com |

| Photoluminescence Quantum Yield | A higher quantum yield leads to a more efficient device. beilstein-journals.org |

| Charge Carrier Mobility | Balanced electron and hole mobility is crucial for efficient recombination and light emission. |

| Thermal Stability | Good thermal stability is required for long device lifetime. |

Fabrication of Conjugated Polymers with Tailored Electronic and Optical Properties

The synthesis of conjugated polymers with specific electronic and optical properties is a cornerstone of advanced materials science. This compound is a versatile monomer for creating a wide array of such polymers. Polymerization methods like Grignard metathesis (GRIM), Stille, and Suzuki coupling reactions are commonly employed to synthesize polythiophenes and their copolymers. nih.govjcu.edu.au These methods allow for the control of molecular weight, polydispersity, and regioregularity of the resulting polymers. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the optical properties, such as the absorption and emission spectra, can be precisely tuned. mdpi.com As the degree of polymerization in polythiophene increases, the LUMO energy decreases, and the HOMO energy increases, leading to a smaller band gap and a red-shift in the absorption and emission spectra. mdpi.comresearchgate.net This tunability is crucial for optimizing the performance of organic electronic devices.

The table below shows how different synthetic parameters can be used to tailor the properties of conjugated polymers.

| Synthetic Parameter | Effect on Polymer Properties |

| Monomer Choice | The structure of the monomer unit determines the fundamental electronic and optical properties of the polymer. |

| Polymerization Method | Affects molecular weight, polydispersity, and regioregularity. nih.gov |

| Catalyst System | Can influence the regioregularity of poly(3-alkylthiophene)s. nih.gov |

| Side-Chain Functionalization | Modifies solubility, processability, and solid-state packing. nih.gov |

Exploration in Non-linear Optics (NLO) and Molecular Photonics

Non-linear optics (NLO) is a field that studies the interaction of intense light with matter, leading to phenomena such as frequency doubling. Organic materials with high second-order NLO coefficients are of great interest for applications in optoelectronics. aip.org Thiophene derivatives have been shown to possess significant NLO properties. The thiophene ring can act as an efficient electron donor in push-pull systems, which are molecules with an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. aip.org This intramolecular charge transfer is responsible for the large second-order hyperpolarizability (β) of these molecules. aip.org

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the NLO properties of thiophene oligomers. journalirjpac.com These calculations help in understanding the structure-property relationships and in designing new molecules with enhanced NLO responses. The incorporation of thiophene as a π-spacer in D–π–A configured compounds can significantly contribute to achieving remarkable NLO responses. nih.gov

This table summarizes the features of thiophene derivatives that contribute to their NLO properties.

| Molecular Feature | Contribution to NLO Properties |

| Thiophene Ring | Acts as an effective electron donor. aip.org |

| Push-Pull Architecture (D-π-A) | Facilitates intramolecular charge transfer, leading to a large second-order hyperpolarizability. aip.org |

| π-Conjugated Bridge | The length and nature of the bridge influence the extent of charge transfer. |

| Electron Donor/Acceptor Strength | Stronger donors and acceptors generally lead to a larger NLO response. |

Role as Precursors and Intermediates in the Synthesis of Complex Organic Molecules

Beyond polymer synthesis, this compound serves as a valuable intermediate in the synthesis of a variety of complex organic molecules. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the construction of larger, more intricate molecular architectures. jcu.edu.au

Common reactions involving bromothiophenes include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst. jcu.edu.auresearchgate.net

Stille Coupling: Reaction with an organotin compound catalyzed by palladium. jcu.edu.au

Kumada Coupling: Reaction with a Grignard reagent catalyzed by nickel or palladium. jcu.edu.au

Direct Arylation: A more atom-economical method that involves the coupling of a C-H bond with a C-Br bond. rsc.org

These reactions are fundamental in organic synthesis and have been used to create a wide range of molecules, including oligothiophenes, star-shaped materials, and functionalized thiophene derivatives for various applications. jcu.edu.au For example, Suzuki and Stille couplings are used to synthesize thiophene-flanked benzothiadiazole derivatives, which are important building blocks for high-performance conjugated polymers. rsc.org

The following table lists some of the key cross-coupling reactions and their applications in synthesizing complex molecules from this compound.

| Reaction | Reactant | Catalyst | Application |

| Suzuki Coupling | Organoboron compound | Palladium | Synthesis of biaryls and conjugated polymers. jcu.edu.auresearchgate.net |

| Stille Coupling | Organotin compound | Palladium | Synthesis of oligomers and polymers. jcu.edu.au |

| Kumada Coupling | Grignard reagent | Nickel or Palladium | Aryl-aryl coupling. jcu.edu.au |

| Direct Arylation | Arene with C-H bond | Palladium | A more sustainable method for C-C bond formation. rsc.org |

Studies on Self-Assembly and Nanostructured Thiophene Architectures

The monomer this compound is a crucial precursor for the synthesis of regioregular poly(3-pentylthiophene) (P3PT), a conjugated polymer that exhibits significant self-assembly properties. The solution-phase self-assembly of P3PT is known to form highly crystalline nanostructures, a process that is heavily dependent on solvent conditions and the length of the alkyl side-chain. acs.org

Upon dissolution in appropriate organic solvents, P3PT chains can organize into ordered aggregates that serve as nuclei for the growth of one-dimensional nanostructures. This process typically results in the formation of crystalline nanowires. acs.orgfigshare.com Studies have shown that P3PT can assemble into nanowires with widths of approximately 16-17 nm and high aspect ratios, reaching up to 465. acs.org

X-ray diffraction (XRD) analysis of thin films formed from these self-assembled structures reveals a well-defined lamellar crystal structure. acs.orgacs.org In this architecture, the polymer backbones arrange into planar sheets, which are separated by the insulating pentyl side chains. This leads to two characteristic packing distances: the interlayer spacing (d100) and the π-stacking distance (d010). For P3PT, the interlayer spacing, dictated by the pentyl chain, is approximately 1.51 nm. The π-stacking distance, which is the separation between the conjugated backbones and is critical for charge transport, is about 0.374 nm. acs.org These organized, nanostructured architectures are of great interest for applications in nanoelectronics and solar energy conversion, as the ordered arrangement of the polymer chains facilitates efficient charge transport. acs.org

Investigation of Structure-Property Relationships in Thiophene-Based Conjugated Systems

The chemical structure of the repeating unit derived from this compound profoundly influences the bulk properties of the resulting conjugated polymer, poly(3-pentylthiophene). The key structural factors that dictate the material's electronic and optical properties are the regioregularity of the polymer chain, the molecular weight, and the length of the alkyl side chain.

Regioregularity: The polymerization of the asymmetric 3-pentylthiophene (B10171) monomer can lead to different regiochemical couplings. When the couplings are exclusively "head-to-tail" (HT), the resulting polymer is termed regioregular. cmu.edu This regular structure allows the polymer backbone to adopt a planar conformation, which maximizes π-orbital overlap between adjacent thiophene rings. cmu.edu This enhanced conjugation leads to a smaller bandgap and higher charge carrier mobility. In contrast, regioirregular polymers contain a mix of head-to-head (HH) and tail-to-tail (TT) couplings, which introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation. cmu.edunih.gov Therefore, achieving high regioregularity is a primary goal in the synthesis of P3PT for high-performance electronic applications.

Molecular Weight: The molecular weight of P3PT has a direct correlation with its charge transport properties. Studies on various poly(3-alkylthiophene)s have demonstrated that higher molecular weights generally lead to increased field-effect mobility. stanford.edu For P3PT, field-effect transistors fabricated from thin films have shown hole mobilities of up to 0.10 cm²/(V·s), with the mobility increasing with higher molecular weight. acs.org This is attributed to longer polymer chains being able to bridge disordered domain boundaries within the thin film, creating more efficient pathways for charge carriers. stanford.edu

Alkyl Side Chain: The pentyl (C5) side chain distinguishes P3PT from other common poly(3-alkylthiophene)s like poly(3-hexylthiophene) (P3HT). The length of this side chain affects solubility, thermal properties, and molecular packing. P3PT, with its odd-numbered alkyl chain, exhibits a higher melting transition (259 °C) compared to P3HT. acs.org The shorter pentyl chain also results in a more compact lamellar structure, with smaller interlayer and π-stacking distances compared to P3HT, which influences the electronic coupling between polymer chains. acs.org These structure-property relationships are critical for tuning the performance of P3PT in devices like organic field-effect transistors (OFETs) and bulk heterojunction solar cells, where power conversion efficiencies of 3.70% have been achieved with P3PT blends. acs.org

Table 1. Selected Properties of Regioregular Poly(3-pentylthiophene) (P3PT)

| Property | Value | Reference |

|---|---|---|

| Melting Transition (Tm) | 259 °C | acs.org |

| Interlayer d100 Spacing | 1.51 nm | acs.org |

| π-stacking d010 Spacing | 0.374 nm | acs.org |

| Field-Effect Hole Mobility | Up to 0.10 cm²/(V·s) | acs.org |

| Solar Cell Power Conversion Efficiency (P3PT/PC71BM) | 3.70% | acs.org |

Q & A

Q. How can computational modeling (e.g., DFT) guide the design of this compound-based materials?

- Methodological Answer : DFT calculations predict HOMO-LUMO gaps, charge distribution, and reactivity sites. For instance, modeling electrophilic aromatic substitution in this compound identifies preferential bromination at the α-position. Pairing computational results with experimental XRD data validates predicted geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.